

# Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

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Compound of Interest		
Compound Name:	2-(3-Hydroxy-4- methoxyphenyl)acetonitrile	
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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **2-(3-Hydroxy-4-methoxyphenyl)acetonitrile** (CAS No. 4468-58-0), a significant intermediate in organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic methodologies for isomeric compounds with predicted spectroscopic data based on structural analogues.

**Compound Identity** 

Property	Value
IUPAC Name	2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
CAS Number	4468-58-0[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	163.17 g/mol [1]
Canonical SMILES	COC1=C(C=C(C=C1)CC#N)O
InChl Key	YAIONKMWQNEDJU-UHFFFAOYSA-N[1]



### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2-(3-Hydroxy-4-methoxyphenyl)acetonitrile**. These predictions are derived from the analysis of its isomer, 4-hydroxy-3-methoxyphenylacetonitrile, and related methoxyphenylacetonitrile derivatives.

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.70	S	2H	-CH <sub>2</sub> -CN
~3.90	S	3H	-OCH₃
~5.80	br s	1H	Ar-OH
~6.80-7.00	m	3H	Ar-H

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl3



Chemical Shift (δ, ppm)	Assignment
~23	-CH2-CN
~56	-OCH₃
~111	Ar-C
~115	Ar-C
~118	-C≡N
~121	Ar-C
~125	Ar-C
~145	Ar-C-OH
~148	Ar-C-OCH₃

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-3200	O-H stretch (broad)
~3050-3000	Ar C-H stretch
~2950-2850	Aliphatic C-H stretch
~2250	-C≡N stretch
~1600, ~1500	Ar C=C stretch
~1250	C-O stretch (asymmetric)
~1030	C-O stretch (symmetric)

Table 2.4: Predicted Mass Spectrometry Data

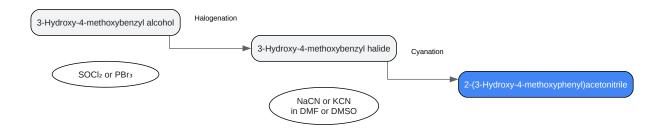


m/z	Assignment
163	[M] <sup>+</sup> (Molecular Ion)
148	[M-CH <sub>3</sub> ] <sup>+</sup>
122	[M-CH <sub>2</sub> CN] <sup>+</sup>

## **Experimental Protocols: Synthesis**

The following is a proposed experimental protocol for the synthesis of **2-(3-Hydroxy-4-methoxyphenyl)acetonitrile**, adapted from established methods for the synthesis of its isomer, 4-hydroxy-3-methoxyphenylacetonitrile[3].

#### Reaction Scheme:



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Caption: Proposed synthesis workflow for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

#### Materials:

- 3-Hydroxy-4-methoxybenzyl alcohol
- Thionyl chloride (SOCl<sub>2</sub>) or Phosphorus tribromide (PBr<sub>3</sub>)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)



- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexanes

#### Procedure:

Step 1: Halogenation of 3-Hydroxy-4-methoxybenzyl alcohol

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-4-methoxybenzyl alcohol in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride or phosphorus tribromide dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Hydroxy-4-methoxybenzyl halide. This intermediate is often used in the next step without further purification.

#### Step 2: Cyanation of 3-Hydroxy-4-methoxybenzyl halide

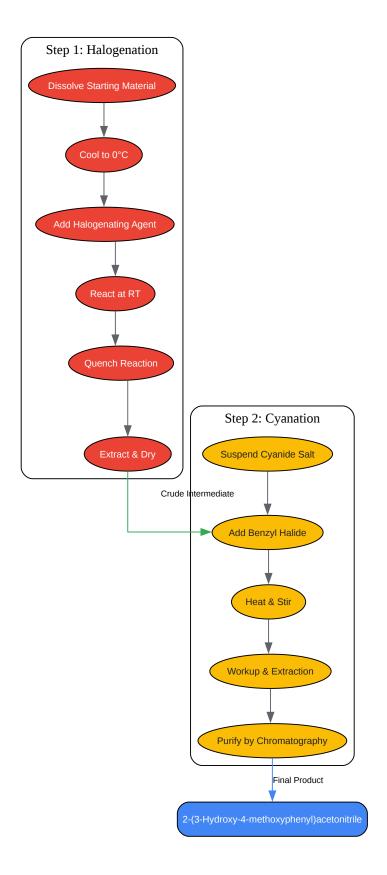


- In a separate round-bottom flask under an inert atmosphere, suspend sodium cyanide or potassium cyanide in anhydrous DMF or DMSO.
- Add the crude 3-Hydroxy-4-methoxybenzyl halide from the previous step to the cyanide suspension.
- Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes
  and ethyl acetate as the eluent to obtain pure 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

## **Visualization of Synthetic Workflow**

The following diagram illustrates the key steps and reagents in the proposed synthesis of **2-(3-Hydroxy-4-methoxyphenyl)acetonitrile**.





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